6-Bromo-6-dehydro-17alpha-acetoxy Progesterone
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Overview
Description
6-Bromo-6-dehydro-17alpha-acetoxy Progesterone is a synthetic steroidal compound with a molecular weight of 449.4 g/mol. It is characterized by the presence of a bromine atom at the 6th position and an acetate group at the 17th position. This compound is part of the broader class of pregnane steroids, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-6-dehydro-17alpha-acetoxy Progesterone typically involves the bromination of 3,20-dioxopregna-4,6-dien-17-yl acetate. The reaction is carried out under controlled conditions to ensure selective bromination at the 6th position. Common reagents used in this process include bromine or bromine azide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of advanced chromatographic techniques is common to separate and purify the desired compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-6-dehydro-17alpha-acetoxy Progesterone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Addition Reactions: Halogen azides can add to the Δ6 double bond, leading to the formation of azido-bromo derivatives.
Common Reagents and Conditions
Bromine Azide: Used for the addition of azide groups.
Hydrazoic Acid: Facilitates azide-ion-induced elimination reactions.
Tetramethylammonium Fluoride: Promotes elimination reactions to yield specific products.
Major Products Formed
7α-Azido-6β-bromo-3,20-dioxopregn-4-en-17α-yl acetate: Formed by the addition of bromine azide.
4-Azido-3,20-dioxopregna-4,6-dien-17α-yl acetate: Formed by azide-ion-induced elimination.
Scientific Research Applications
6-Bromo-6-dehydro-17alpha-acetoxy Progesterone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various steroidal derivatives.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-Bromo-6-dehydro-17alpha-acetoxy Progesterone involves its interaction with specific molecular targets, such as steroid receptors. The compound can modulate the activity of these receptors, leading to changes in gene expression and cellular function. The presence of the bromine atom and acetate group enhances its binding affinity and selectivity for these targets .
Comparison with Similar Compounds
Similar Compounds
6,16-Dimethyl-3,20-dioxopregna-4,6-dien-17-yl acetate: Similar structure but with methyl groups at the 6th and 16th positions.
6-Chloro-3,20-dioxopregna-4,6-dien-17-yl acetate: Contains a chlorine atom instead of bromine.
2,6-Dimethyl-3,20-dioxopregna-4,6-dien-17-yl acetate: Features methyl groups at the 2nd and 6th positions.
Uniqueness
6-Bromo-6-dehydro-17alpha-acetoxy Progesterone is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
[(8R,9S,10R,13S,14S,17R)-17-acetyl-6-bromo-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29BrO4/c1-13(25)23(28-14(2)26)10-7-18-16-12-20(24)19-11-15(27)5-8-21(19,3)17(16)6-9-22(18,23)4/h11-12,16-18H,5-10H2,1-4H3/t16-,17+,18+,21-,22+,23+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNELXLYMMBIRSK-DFXBJWIESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34C)Br)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)CC[C@]34C)Br)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29BrO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20573549 |
Source
|
Record name | 6-Bromo-3,20-dioxopregna-4,6-dien-17-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20573549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15251-04-4 |
Source
|
Record name | 6-Bromo-3,20-dioxopregna-4,6-dien-17-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20573549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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